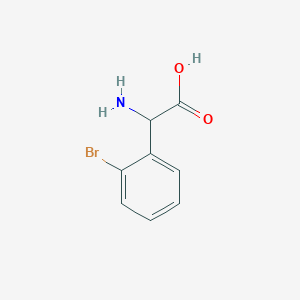

2-Amino-2-(2-bromophenyl)acetic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-2-(2-bromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWAPNNQAOAJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404276 | |

| Record name | 2-Amino-2-(2-bromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254762-66-8 | |

| Record name | 2-Amino-2-(2-bromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(2-bromophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 2 2 Bromophenyl Acetic Acid

Stereoselective Synthesis of 2-Amino-2-(2-bromophenyl)acetic acid Enantiomers

Achieving high levels of stereocontrol is paramount in the synthesis of single-enantiomer pharmaceuticals. Various strategies have been developed to produce the desired enantiomers of this compound, including asymmetric catalysis, the use of chiral auxiliaries, and the resolution of racemic mixtures.

Asymmetric Catalysis Approaches for Chiral Induction

Asymmetric catalysis offers an efficient route to chiral compounds by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. umontreal.ca In the context of α-amino acid synthesis, transition-metal catalysis and organocatalysis are prominent approaches. umontreal.cafrontiersin.org For instance, palladium(II)-catalyzed enantioselective C-H olefination has been demonstrated as a method for the kinetic resolution of α-amino phenylacetic acids, providing access to enantiomerically enriched products. chu-lab.org This method utilizes a mono-N-protected amino acid (MPAA) ligand to achieve high selectivity. chu-lab.org While direct asymmetric synthesis of this compound using this specific method is not detailed, the principle is applicable to structurally similar compounds.

Another powerful strategy is the use of chiral Brønsted acids to catalyze reactions such as the Pictet-Spengler reaction, which can be accelerated by highly acidic electron-rich catalysts. acs.org The development of novel confined imidodiphosphorimidate (IDPi) catalysts has enabled the scalable, one-pot synthesis of unmodified β2-amino acids with high enantioselectivity. nih.gov These catalytic systems often rely on the formation of key intermediates, such as imines or enamines, which are then acted upon by the chiral catalyst to induce stereoselectivity. frontiersin.org

| Catalytic Approach | Catalyst Type | Key Features | Potential Application |

| C-H Olefination | Palladium(II) with MPAA ligand | Kinetic resolution of racemic starting materials. chu-lab.org | Synthesis of enantiopure olefinated phenylglycine derivatives. chu-lab.org |

| Ionic Hydrogenation | Chiral Brønsted Acid (IDPi) | Highly enantioselective reduction of α-alkyl styrenes. acs.org | Asymmetric synthesis of related chiral carboxylic acids. |

| Aminomethylation | Confined Imidodiphosphorimidate (IDPi) | Catalytic asymmetric synthesis of free β2-amino acids. nih.gov | Direct synthesis of enantiopure amino acids without protecting groups. nih.gov |

Chiral Auxiliary Strategies in Stereocontrolled Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This strategy is widely used in the asymmetric synthesis of amino acids.

Commonly used chiral auxiliaries include oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.org For example, pseudoephedrine can be reacted with a carboxylic acid to form an amide. Deprotonation and subsequent alkylation occur with high diastereoselectivity, directed by the chiral scaffold of the auxiliary. wikipedia.org The auxiliary can then be cleaved to yield the desired chiral carboxylic acid. wikipedia.org While specific examples for the synthesis of this compound are not prevalent in the provided results, the general applicability of this method is well-established for a wide range of α-amino acids. wikipedia.orgtcichemicals.com

A notable example is the use of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide as a chiral auxiliary for the synthesis of optically active amino acids through the formation of a nickel complex. tcichemicals.com

| Chiral Auxiliary | Typical Reaction | Key Advantage |

| Oxazolidinones | Aldol reactions, Alkylation | High diastereoselectivity, predictable stereochemistry. wikipedia.org |

| Pseudoephedrine | Alkylation of amides | Readily available, efficient removal. wikipedia.orgnih.gov |

| Camphorsultam | Various asymmetric transformations | Crystalline derivatives, high stereocontrol. |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Alkylation of nickel-glycine complex | Effective for racemization and asymmetric synthesis. tcichemicals.com |

Enantioselective Resolution Techniques for Racemic Mixtures

Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. This can be achieved through various methods, including enzymatic resolution and chiral chromatography.

Another approach involves enantioselective extraction coupled with racemization (EECR). nih.gov This method utilizes a chiral extractant to selectively transfer one enantiomer from an aqueous phase, where the unextracted enantiomer is racemized, into an organic phase. nih.gov This dynamic kinetic resolution process can be highly efficient for the production of enantiomerically pure amino acids. nih.gov

| Resolution Technique | Principle | Advantages |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction (e.g., hydrolysis). researchgate.net | High enantioselectivity, mild conditions, potential for recycling the unwanted enantiomer. researchgate.net |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Direct separation, applicable to a wide range of compounds. |

| Enantioselective Extraction Coupled with Racemization (EECR) | Selective extraction of one enantiomer coupled with in-situ racemization of the other. nih.gov | High theoretical yield (approaching 100%), continuous process potential. nih.gov |

Multicomponent Reactions Incorporating this compound Precursors

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. mdpi.com MCRs are highly atom-economical and offer a rapid and efficient way to construct complex molecules from simple precursors. mdpi.com

The Strecker reaction, the first documented MCR, is a classic method for synthesizing α-amino acids from an aldehyde or ketone, an amine, and a cyanide source. mdpi.com A variation of this could be envisioned for the synthesis of this compound using 2-bromobenzaldehyde (B122850) as a key starting material.

Isonitrile-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are also powerful tools for the synthesis of α-amino acid derivatives. mdpi.com The Ugi reaction, for example, combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. This product can then be hydrolyzed to the corresponding α-amino acid.

| Multicomponent Reaction | Reactants | Product Type |

| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide | α-Amino nitrile (hydrolyzes to α-amino acid). mdpi.com |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide. mdpi.com |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide. mdpi.com |

Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity in this compound Synthesis

Systematic optimization of reaction parameters is crucial for maximizing the yield and stereoselectivity of a synthetic transformation. Key parameters that are often varied include the choice of solvent, catalyst, temperature, and reactant concentrations.

For instance, in the development of a three-component synthesis of N-amino pyridine-2,6-dione derivatives, various solvents such as ethanol, methanol, acetonitrile, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) were screened to identify the optimal medium for the reaction. researchgate.net Similarly, in the context of asymmetric catalysis, the structure of the chiral ligand or catalyst can be systematically modified to improve enantioselectivity. The choice of the protecting group on the amino acid can also significantly influence the outcome of a reaction, as seen in palladium-catalyzed C-H olefination where a bulky pivaloyl group led to better selectivity. chu-lab.org

Flow Chemistry Applications and Scalable Synthesis of this compound

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a reactor. acs.org This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scalability. acs.orgosti.gov

The application of flow chemistry to the synthesis of active pharmaceutical ingredients (APIs) has gained significant traction. acs.org For example, a multi-step continuous flow synthesis of several APIs, including rolipram (B1679513) and baclofen, has been demonstrated, showcasing the power of this technology for complex molecule synthesis without the isolation of intermediates. acs.org

In the context of this compound, a flow-based process could be developed for key synthetic steps, such as a cryogenic carboxylation reaction, which has been successfully implemented on a large scale for other pharmaceutical intermediates. wiley-vch.de The precise control over reaction parameters such as temperature and residence time in a flow reactor can lead to improved yields and selectivities. princeton.edu For instance, in a metallaphotoredox-catalyzed reaction, adjusting the residence time and temperature in a flow reactor led to a synthetically useful yield of 60%. princeton.edu

| Flow Chemistry Advantage | Impact on Synthesis | Example Application |

| Enhanced Heat and Mass Transfer | Improved reaction rates and selectivity. princeton.edu | Precise temperature control in exothermic reactions. |

| Improved Safety | Safe handling of hazardous intermediates and reagents. wiley-vch.de | Generation and immediate use of unstable species like organolithiums. wiley-vch.de |

| Scalability | Straightforward scale-up by running the reactor for longer times. osti.gov | Multi-kilogram production of pharmaceutical intermediates. wiley-vch.de |

| Automation and Integration | Potential for automated, multi-step synthesis. osti.gov | Telescoped synthesis of APIs without intermediate isolation. acs.org |

Green Chemistry Principles and Sustainable Routes to this compound

The core of green chemistry is guided by twelve principles, which provide a framework for designing more sustainable chemical processes. instituteofsustainabilitystudies.com In the context of this compound synthesis, key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and employing catalysis. instituteofsustainabilitystudies.com Biocatalysis, in particular, has emerged as a powerful green technology for the synthesis of chiral amines and amino acids due to its high selectivity, mild reaction conditions, and reduced environmental impact. mdpi.comnih.gov

Biocatalytic Approaches

Enzymes offer a highly selective and efficient alternative to traditional chemical methods for the synthesis of chiral compounds like this compound. nih.govmanchester.ac.uk Several classes of enzymes, including transaminases, oxidases, and dehydrogenases, are particularly relevant. nih.govnih.gov

One of the most promising biocatalytic routes is the asymmetric synthesis from a prochiral ketone precursor, 2-(2-bromophenyl)-2-oxoacetic acid. This transformation can be achieved with high enantioselectivity using ω-transaminases (ω-TAs). mdpi.com These enzymes catalyze the transfer of an amino group from an amine donor to the ketone, directly yielding the desired chiral amino acid. mdpi.comnih.gov The use of engineered ω-transaminases can further enhance substrate scope and catalytic efficiency. nih.gov

Another enzymatic strategy involves the deracemization of a racemic mixture of this compound. This can be accomplished using a chemoenzymatic process that combines an enantioselective oxidase biocatalyst with a non-selective chemical reducing agent. researchgate.net The oxidase selectively converts one enantiomer to the corresponding α-imino acid, which is then non-selectively reduced back to the racemic amino acid. Over time, this kinetic resolution process can lead to a high yield and enantiomeric excess of the desired enantiomer. researchgate.net

The table below illustrates a hypothetical comparison of a traditional chemical synthesis with a potential biocatalytic route for this compound.

| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis (Transaminase) |

| Starting Material | 2-Bromobenzaldehyde | 2-(2-bromophenyl)-2-oxoacetic acid |

| Key Reagents | Cyanide, Ammonia (B1221849), Strong Acids/Bases | ω-Transaminase, Amine Donor (e.g., Alanine) |

| Solvent | Organic Solvents (e.g., Dichloromethane (B109758), Toluene) | Aqueous Buffer (Water) |

| Temperature | High Temperatures | Mild (Ambient) Temperatures |

| Pressure | Often Elevated | Atmospheric |

| Byproducts | Stoichiometric inorganic salts, toxic waste | Pyruvate (from Alanine donor), minimal waste |

| Stereoselectivity | Often produces a racemic mixture requiring resolution | High enantioselectivity (>99% ee) |

| Atom Economy | Lower | Higher |

Green Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. mdpi.com Traditional syntheses of amino acids often utilize volatile and hazardous organic solvents like dichloromethane and dimethylformamide (DMF). rsc.orgtandfonline.com Green chemistry promotes the use of safer and more sustainable alternatives. ispe.orgnih.gov

For the synthesis of this compound, water is the ideal green solvent, especially in biocatalytic processes where enzymes are most active in aqueous environments. nih.gov The use of water eliminates the toxicity and environmental hazards associated with organic solvents. nih.gov

In cases where organic solvents are necessary for solubility or reactivity, greener alternatives can be considered. These include bio-derived solvents like Cyrene, or solvent mixtures designed to have a lower environmental impact. bohrium.comacs.org Research into green solvent mixtures for solid-phase peptide synthesis has identified combinations that can effectively replace DMF, offering a pathway to greener synthesis of amino acid derivatives. bohrium.comacs.org

The following table provides a comparison of conventional solvents with potential green alternatives for the synthesis and purification of this compound.

| Solvent Class | Conventional Solvents | Green Alternatives | Rationale for Green Alternative |

| Reaction Solvent | Dichloromethane, Dimethylformamide (DMF) | Water, Ethanol, 2-Methyltetrahydrofuran (2-MeTHF) | Lower toxicity, biodegradability, derived from renewable resources. |

| Extraction Solvent | Chloroform, Diethyl ether | Ethyl acetate, Cyclopentyl methyl ether (CPME) | Reduced environmental persistence, lower health hazards. |

| Purification (Chromatography) | Hexane/Ethyl Acetate mixtures | Acetonitrile/Water, Ethanol/Water | Reduced use of volatile organic compounds, improved safety profile. |

Process Optimization and Sustainable Feedstocks

Beyond biocatalysis and green solvents, a holistic approach to sustainable synthesis involves process optimization and the use of renewable starting materials. acs.org This includes developing one-pot syntheses and cascade reactions to reduce the number of unit operations, minimize waste, and save energy and time. acs.orgoup.com

Furthermore, the development of synthetic routes that utilize feedstocks derived from renewable resources, such as biomass, is a key goal of green chemistry. nih.govnus.edu.sg While the direct synthesis of a specialized amino acid like this compound from biomass is a long-term challenge, the principles of using renewable starting materials can be applied to the synthesis of reagents and precursors.

Ultimately, the implementation of green chemistry principles in the synthesis of this compound can lead to more sustainable and economically viable manufacturing processes. This involves a combination of innovative catalytic methods, the use of benign solvents, and a commitment to waste reduction and resource efficiency. mdpi.comispe.org

Chemical Reactivity and Functional Group Transformations of 2 Amino 2 2 Bromophenyl Acetic Acid

Reactions Involving the Alpha-Amino Group of 2-Amino-2-(2-bromophenyl)acetic acid

The nucleophilic nature of the alpha-amino group is central to many of its characteristic reactions. It readily participates in reactions that form new nitrogen-carbon bonds, such as acylation, alkylation, and peptide bond formation.

The formation of an amide bond, the cornerstone of peptide chemistry, is a primary transformation for the alpha-amino group of this compound. This reaction involves coupling the amino group with a carboxylic acid. bachem.com Direct condensation of a carboxylic acid and an amine is typically inefficient and requires activation of the carboxyl group to facilitate the reaction. acs.org

A variety of modern coupling reagents have been developed to promote efficient amide bond formation while minimizing side reactions, particularly racemization at the chiral alpha-carbon. bachem.comacs.org These reagents convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amino group of this compound. bachem.com Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. peptide.com

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. peptide.comgoogle.com The reaction proceeds through a highly reactive O-acylisourea intermediate. google.com To suppress side reactions and reduce the risk of racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often included. peptide.comgoogle.com Uronium and phosphonium salt-based reagents, such as HATU and PyBOP, are also highly effective, known for their high coupling rates and low levels of epimerization. bachem.compeptide.com

Table 1: Common Peptide Coupling Reagents

| Reagent Class | Example | Name | Notes |

|---|---|---|---|

| Carbodiimides | DCC | N,N'-Dicyclohexylcarbodiimide | Byproduct is insoluble in many organic solvents. peptide.com |

| DIC | N,N'-Diisopropylcarbodiimide | Urea byproduct is more soluble, suitable for solid-phase synthesis. peptide.com | |

| EDC·HCl | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Water-soluble reagent and byproduct, removed by aqueous extraction. peptide.com | |

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Coupling reactions are rapid and efficient. peptide.com |

The choice of solvent and base is also critical. N,N-Diisopropylethylamine (DIPEA) is a commonly used base in conjunction with phosphonium and uronium reagents. bachem.com

To achieve selective transformations at other sites in the molecule, such as the carboxylic acid, it is often necessary to temporarily "protect" the alpha-amino group. libretexts.orgmasterorganicchemistry.com A protecting group renders the amine non-nucleophilic and can be removed later under specific conditions without disturbing the rest of the molecule. masterorganicchemistry.com

Carbamates are the most common class of protecting groups for amines. masterorganicchemistry.com Key examples include the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

Boc Group: Introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O, the Boc group is stable to many reaction conditions but is readily removed with strong acids, such as trifluoroacetic acid (TFA). masterorganicchemistry.com

Cbz Group: The Cbz group is introduced using benzyl (B1604629) chloroformate. It is stable to acidic conditions but can be cleaved by catalytic hydrogenation (e.g., H₂ over Pd/C). masterorganicchemistry.com

Fmoc Group: Introduced via 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), the Fmoc group is stable to acid but is cleaved under mild basic conditions, typically with a secondary amine like piperidine. masterorganicchemistry.com

The orthogonality of these protecting groups allows for complex synthetic strategies where different functional groups can be deprotected selectively. ug.edu.pl

Table 2: Common Amino Protecting Groups

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., Trifluoroacetic acid) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd-C) |

Beyond peptide coupling, the alpha-amino group can undergo N-alkylation and N-acylation to generate a wide array of derivatives.

N-Acylation is the process of introducing an acyl group (R-C=O) onto the nitrogen atom. learncbse.in This is commonly achieved by reacting the amino acid with an acid chloride or an acid anhydride (B1165640) under basic conditions. libretexts.org For instance, acetylation can be performed using acetyl chloride or acetic anhydride. learncbse.in This transformation converts the primary amine into a secondary amide, which significantly alters its chemical properties, making it less basic and less nucleophilic. libretexts.org

N-Alkylation involves the formation of a new bond between the nitrogen and an alkyl group. monash.edu Direct alkylation of primary amines with alkyl halides can be challenging as it often leads to over-alkylation, producing mixtures of secondary and tertiary amines. thieme-connect.de However, selective mono-N-alkylation can be achieved under controlled conditions. thieme-connect.de Alternative methods for N-alkylation include reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. thieme-connect.de

Reactivity of the 2-Bromophenyl Substituent

The presence of a bromine atom on the phenyl ring is a key feature that enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This halogen serves as a synthetic handle for advanced modifications of the aromatic core.

The carbon-bromine bond in this compound is highly susceptible to oxidative addition by palladium(0) complexes, initiating several powerful cross-coupling catalytic cycles. wikipedia.org These reactions are fundamental for aryl functionalization, allowing for the introduction of diverse substituents onto the phenyl ring.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds. wikipedia.org For the title compound, a Suzuki-Miyaura reaction would replace the bromine atom with a new aryl or vinyl group. The reaction is typically performed in the presence of a palladium catalyst and a base. wikipedia.org Due to the presence of the amino and carboxylic acid groups, appropriate protection may be necessary to prevent side reactions and ensure catalyst compatibility.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by palladium complexes and requires a base. libretexts.org The versatility of the Heck reaction allows for the introduction of various alkenyl groups at the 2-position of the phenyl ring. mdpi.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the 2-bromophenyl group and a terminal alkyne. wikipedia.orgorganic-chemistry.org It employs a dual catalytic system, typically involving palladium and a copper(I) co-catalyst, in the presence of an amine base. numberanalytics.com Recent advancements have led to the development of copper-free Sonogashira protocols. Studies on similar bromoaryl-containing peptides have demonstrated successful coupling using a hydrophilic sulfonated ligand (sXPhos) with a palladium catalyst in a biphasic water/acetonitrile system, highlighting the feasibility of such reactions on complex amino acid derivatives. acs.org

| Reaction Type | Coupling Partner | Typical Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2,2'-Diaryl-substituted amino acid |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | 2-(2-Styrylphenyl)-substituted amino acid |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(2-Alkynylphenyl)-substituted amino acid |

This table presents representative conditions for palladium-catalyzed cross-coupling reactions based on established methodologies for aryl bromides.

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. The mechanism typically proceeds through a two-step addition-elimination sequence involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The stability of this intermediate, and thus the feasibility of the reaction, is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comuci.edu

In the case of this compound, the phenyl ring lacks the necessary activation by potent electron-withdrawing substituents like nitro or cyano groups. The aminoacetic acid substituent does not sufficiently lower the electron density of the aromatic ring to facilitate the formation of the anionic Meisenheimer intermediate under standard SNAr conditions. Consequently, the bromine atom is generally unreactive towards displacement by nucleophiles via a classical SNAr mechanism.

Halogen-metal exchange offers an alternative strategy for functionalizing the 2-bromophenyl ring. This reaction typically involves treating the aryl bromide with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium), at low temperatures. tcnj.edu This process rapidly converts the carbon-bromine bond into a carbon-lithium bond, generating a highly reactive aryllithium intermediate. tcnj.eduharvard.edu This intermediate can then be "trapped" by a wide variety of electrophiles to install new functional groups.

A significant challenge in applying this method to this compound is the presence of acidic protons on the carboxylic acid and amino groups. These protons are far more acidic than the C-H bonds of the organolithium reagent and would be deprotonated instantly, consuming the base and preventing the desired halogen-metal exchange.

To circumvent this issue, a protection strategy is required. The amino group can be protected with a group such as tert-butoxycarbonyl (Boc), and the carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester). With these protections in place, the halogen-metal exchange can proceed, followed by quenching with an electrophile.

| Step | Reagent | Intermediate/Product | Purpose |

| 1. Protection | Boc₂O; MeOH, H⁺ | N-Boc, O-Methyl ester derivative | Prevent quenching of organometallic base |

| 2. Exchange | n-BuLi, -78 °C | 2-Lithiophenyl derivative | Generation of aryl nucleophile |

| 3. Trapping | Electrophile (e.g., DMF, CO₂, CH₃I) | 2-Formyl, 2-carboxy, or 2-methyl derivative | Introduction of new functional group |

| 4. Deprotection | TFA or HCl | Final functionalized amino acid | Removal of protecting groups |

This table outlines a typical sequence for functionalization via halogen-metal exchange, emphasizing the mandatory protection step.

Stereochemical Stability and Epimerization Studies of this compound Under Varied Conditions

This compound possesses a stereogenic center at the α-carbon, the carbon atom bonded to the amino, carboxyl, and 2-bromophenyl groups. The stability of this chiral center is a critical consideration, particularly during chemical synthesis and purification, as loss of stereochemical integrity through epimerization or racemization can have significant consequences for the biological activity of its derivatives.

Epimerization at the α-carbon of amino acids typically proceeds through the formation of a planar enolate or enol intermediate, which can be protonated from either face, leading to a mixture of stereoisomers. This process is often promoted by:

Basic Conditions: Strong bases can deprotonate the α-carbon, facilitating enolization.

Elevated Temperatures: Increased thermal energy can overcome the activation barrier for proton removal and enolate formation.

Activation of the Carboxyl Group: During reactions such as peptide bond formation, the carboxyl group is activated to make it more susceptible to nucleophilic attack. This activation enhances the acidity of the α-proton, increasing the risk of epimerization. researchgate.net

The 2-bromophenyl group, being an aromatic substituent, can contribute to the stabilization of the enolate intermediate through resonance, potentially making this compound more susceptible to epimerization compared to amino acids with simple alkyl side chains. Studies on the synthesis of peptides containing unnatural amino acids have shown that epimerization can be a significant side reaction during coupling steps. researchgate.net The choice of coupling reagents and reaction conditions, such as the use of additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is often crucial to suppress this unwanted pathway. researchgate.net Therefore, transformations involving the activation of the carboxyl group or exposure to strong bases must be carefully controlled to maintain the stereochemical purity of this compound and its derivatives.

Utilization of 2 Amino 2 2 Bromophenyl Acetic Acid As a Chiral Building Block

Asymmetric Synthesis of Complex Natural Products and Analogues

The asymmetric synthesis of natural products and their analogues is a significant area of organic chemistry, driven by the need for enantiomerically pure compounds for biological evaluation. Chiral amino acids are frequently employed as starting materials or key intermediates in these synthetic endeavors. While direct examples of the incorporation of 2-Amino-2-(2-bromophenyl)acetic acid into the total synthesis of complex natural products are not extensively documented in readily available literature, the principles of asymmetric synthesis suggest its potential utility.

The core structure of this amino acid can serve as a chiral template, directing the stereochemical outcome of subsequent reactions. For instance, the amino and carboxylic acid functionalities can be used to form peptide bonds or be transformed into other functional groups, while the chiral center remains intact, thus transferring its stereochemical information to the target molecule. The bromophenyl moiety can be exploited in the later stages of a synthesis to build molecular complexity through reactions like the Suzuki-Miyaura or Sonogashira cross-couplings, which are instrumental in forming carbon-carbon bonds in the synthesis of many natural products. google.com

The synthesis of alkaloids, a diverse class of naturally occurring compounds with a wide range of biological activities, often relies on the use of chiral amino acids as precursors. The rigid stereochemical framework of this compound could be advantageous in controlling the stereochemistry of key bond-forming reactions in the synthesis of complex alkaloid skeletons.

Application in the Preparation of Advanced Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

Non-natural amino acids are crucial components in the synthesis of many active pharmaceutical ingredients (APIs). nih.gov They can impart improved pharmacological properties, such as enhanced potency, selectivity, and metabolic stability. The compound this compound and its derivatives are valuable intermediates in the pharmaceutical industry. nsf.gov

A closely related compound, 2-amino-2-(2-bromo-6-chlorophenyl)acetic acid, is recognized as a reference standard for an impurity in the quality control of Diclofenac sodium formulations, a widely used non-steroidal anti-inflammatory drug (NSAID). nih.gov This highlights the relevance of such halogenated phenylacetic acid derivatives in pharmaceutical manufacturing and quality assurance.

The synthesis of antiviral drugs is another area where derivatives of this compound could find application. arborpharmchem.com For example, the synthesis of the antiviral drug Nirmatrelvir, used in the treatment of COVID-19, involves the use of complex amino acid derivatives as key building blocks. nih.gov The structural features of this compound make it a potential precursor for novel antiviral agents.

Furthermore, the synthesis of various APIs often involves multi-step processes where specialized intermediates are required. mdpi.com The unique substitution pattern of this compound makes it a candidate for the synthesis of novel therapeutic agents targeting a range of diseases.

Design and Synthesis of Peptidomimetics and Constrained Amino Acid Analogues

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. mdpi.com The incorporation of unnatural amino acids is a common strategy in the design of peptidomimetics. The 2-bromophenyl group of this compound can introduce specific conformational constraints into a peptide backbone.

The steric bulk of the ortho-bromo substituent can restrict the rotation around the Cα-Cβ and Cα-N bonds, influencing the local conformation and potentially stabilizing secondary structures like β-turns or helical folds. mdpi.com This conformational restriction is a key principle in the design of potent and selective peptide-based drugs. rsc.org

Constrained amino acid analogues are another important class of molecules in drug discovery. rsc.org These are designed to have limited conformational freedom, which can lead to higher binding affinity and selectivity for their biological targets. The synthesis of such analogues can be achieved by modifying existing amino acids. For example, cyclization strategies can be employed to create rigid ring systems incorporating the amino acid backbone. The functional groups of this compound provide handles for such synthetic manipulations, allowing for the creation of novel constrained amino acid scaffolds. researchgate.net

The table below illustrates the potential impact of incorporating a conformationally constrained amino acid like this compound into a peptide sequence.

| Peptide Attribute | Effect of Incorporating this compound | Rationale |

|---|---|---|

| Conformational Flexibility | Reduced | Steric hindrance from the ortho-bromo substituent restricts bond rotation. |

| Proteolytic Stability | Increased | Non-natural amino acid structure is less recognized by proteases. |

| Receptor Binding Affinity | Potentially Increased | Pre-organization in a bioactive conformation can reduce the entropic penalty of binding. |

| Lipophilicity | Increased | The bromophenyl group is more lipophilic than the side chains of many natural amino acids. |

Development of Chiral Catalysts and Ligands Derived from this compound

Chiral ligands are essential components of asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds. Amino acids are excellent starting materials for the synthesis of chiral ligands due to their ready availability in enantiopure form. whiterose.ac.uk The amino and carboxylic acid groups of this compound can be readily modified to create a variety of ligand architectures.

One important class of chiral ligands derived from amino acids are phosphine (B1218219) ligands. tcichemicals.com These are widely used in transition metal-catalyzed reactions, such as asymmetric hydrogenation and cross-coupling reactions. The synthesis of chiral phosphine ligands often involves the functionalization of the amino group of an amino acid. For example, N,N-bis(diphenylphosphino)amino acid esters have been shown to be effective ligands in catalysis. rsc.org

Another significant class of chiral ligands are bis(oxazoline) (BOX) ligands. utexas.edu These are typically synthesized from chiral β-amino alcohols, which can be obtained by the reduction of the corresponding amino acids. The this compound could be converted into the corresponding amino alcohol and subsequently into a BOX ligand. The steric and electronic properties of the 2-bromophenyl group would be expected to influence the catalytic activity and enantioselectivity of the resulting metal complexes. nih.gov

The development of novel chiral ligands is an active area of research, and the unique structural features of this compound make it an attractive candidate for the design of new and effective catalysts for asymmetric synthesis.

Scaffold Engineering for Lead Optimization and Drug Discovery Programs

In drug discovery, lead optimization is the process of modifying a biologically active compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. nih.gov Scaffold engineering, which involves modifying the core structure of a lead compound, is a powerful strategy in this process. The this compound scaffold can be used as a starting point for the design of new drug candidates.

The bromophenyl moiety offers several advantages in scaffold engineering. The bromine atom can serve as a point for diversification through cross-coupling reactions, allowing for the rapid synthesis of a library of analogues with different substituents on the phenyl ring. google.com This is a common strategy used to explore the structure-activity relationships (SAR) of a lead compound.

Furthermore, the rigid nature of the phenylglycine core can be beneficial in designing molecules that fit into specific binding pockets of biological targets, such as enzymes or receptors. For example, in the design of kinase inhibitors, rigid scaffolds are often employed to achieve high potency and selectivity. nih.gov The this compound scaffold could be incorporated into novel kinase inhibitor designs.

The use of this chiral building block also allows for the exploration of stereospecific interactions with the target protein, which can be crucial for achieving the desired biological activity. The combination of a chiral center, a modifiable aromatic ring, and peptidic functionalities makes this compound a versatile scaffold for lead optimization and drug discovery programs.

The following table summarizes the potential applications of the this compound scaffold in lead optimization.

| Lead Optimization Strategy | Application of the this compound Scaffold | Potential Outcome |

|---|---|---|

| Structure-Activity Relationship (SAR) Studies | Suzuki-Miyaura coupling at the bromine position to introduce diverse substituents. | Identification of key interactions with the target and improved potency. |

| Scaffold Hopping | Replacement of a core fragment of an existing drug with the bromophenylglycine scaffold. | Discovery of novel chemotypes with improved drug-like properties. |

| Fragment-Based Drug Discovery | Use of the bromophenyl fragment for initial screening and subsequent elaboration. | Development of potent ligands from small, low-affinity fragments. |

| Conformational Restriction | Incorporation into larger molecules to limit conformational freedom. | Enhanced selectivity and reduced off-target effects. |

Advanced Analytical Characterization Methodologies for 2 Amino 2 2 Bromophenyl Acetic Acid and Its Derivatives

Comprehensive Spectroscopic Analysis for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, Solid-State NMR, Diffusion NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, advanced NMR techniques are required for a complete and unambiguous assignment of the complex structure of 2-Amino-2-(2-bromophenyl)acetic acid.

Two-Dimensional (2D) NMR Spectroscopy: 2D NMR experiments are powerful for resolving spectral overlap and establishing atomic connectivity. nmims.edulibretexts.org Key techniques include:

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons, such as those on the aromatic ring and the alpha-carbon. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, primarily ¹³C or ¹⁵N. numberanalytics.com It is essential for assigning each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. numberanalytics.com This is critical for piecing together the molecular skeleton, for instance, by correlating the alpha-proton to the carboxyl carbon and the carbons of the phenyl ring, confirming the substitution pattern.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, which is particularly useful for identifying all protons belonging to the aromatic ring system from a single, well-resolved peak. nmims.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | ~10-12 | ~170-175 |

| Alpha-Carbon (CH) | ~4.5-5.0 | ~55-60 |

| Aromatic C-Br | - | ~120-125 |

| Aromatic C-CH | - | ~135-140 |

| Aromatic CH | ~7.2-7.8 | ~127-133 |

| Amino (NH₂) | ~7-9 | - |

Solid-State NMR (SSNMR): For analyzing the compound in its crystalline or solid form, SSNMR is employed. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of ¹³C and ¹⁵N in the solid state. acs.org This is valuable for studying polymorphism, identifying different crystalline forms, and understanding intermolecular interactions within the crystal lattice. acs.orgnih.gov SSNMR can also be used with chiral solvating agents to differentiate between enantiomers in the solid phase. semanticscholar.orgresearchgate.netrsc.org

Diffusion NMR: Diffusion-Ordered Spectroscopy (DOSY) is a technique that separates NMR signals based on the diffusion coefficient of molecules, which is related to their size and shape. ox.ac.uk This method can confirm the presence of a single molecular species and detect aggregation. acs.org For derivatives of this compound, DOSY can be used to study their interaction with other molecules by observing changes in their diffusion rates. rsc.orgfrontiersin.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound and investigating its fragmentation behavior. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically <5 ppm), HRMS allows for the determination of a unique molecular formula. nih.gov

The fragmentation pathways of protonated amino acids under techniques like Collision-Induced Dissociation (CID) typically involve characteristic losses of small neutral molecules. nih.govresearchgate.net For [M+H]⁺ of this compound, key fragmentation steps would include the loss of water (H₂O), the loss of the carboxyl group (as H₂O + CO), and the loss of ammonia (B1221849) (NH₃). nih.gov The presence of the bromine atom provides an additional isotopic signature (⁷⁹Br and ⁸¹Br) that aids in fragment identification.

Table 2: Predicted HRMS Data and Plausible Fragments for this compound

| Ion/Fragment | Molecular Formula | Calculated m/z (for ⁷⁹Br) | Fragmentation Pathway |

| [M+H]⁺ | C₈H₉⁷⁹BrNO₂⁺ | 229.9811 | Protonated Molecule |

| [M+Na]⁺ | C₈H₈⁷⁹BrNNaO₂⁺ | 251.9631 | Sodium Adduct |

| [M+H-H₂O]⁺ | C₈H₇⁷⁹BrN⁺ | 211.9709 | Loss of Water |

| [M+H-HCOOH]⁺ | C₇H₇⁷⁹BrN⁺ | 183.9759 | Loss of Formic Acid |

| [M+H-H₂O-CO]⁺ | C₇H₇⁷⁹BrN⁺ | 183.9759 | Loss of Water and Carbon Monoxide |

| [C₇H₇Br]⁺ | C₇H₇⁷⁹Br⁺ | 169.9702 | Bromotropylium ion |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insight

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of functional groups. These techniques are complementary and essential for confirming the presence of key structural features in this compound. spectroscopyonline.com

The spectra would exhibit characteristic bands for:

Amino Group (-NH₂): N-H stretching vibrations typically appear in the 3200-3500 cm⁻¹ region.

Carboxylic Acid (-COOH): A broad O-H stretching band is expected around 2500-3300 cm⁻¹, while the carbonyl (C=O) stretch will produce a strong absorption near 1700-1750 cm⁻¹. libretexts.org

Aromatic Ring: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. libretexts.org C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending bands in the 700-900 cm⁻¹ range are particularly diagnostic of the substitution pattern (in this case, ortho-disubstituted). libretexts.org

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 650 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Amino Group | N-H stretch | 3200 - 3500 |

| Aromatic C-H | C-H stretch | 3030 - 3100 |

| Carboxylic Acid | C=O stretch | 1700 - 1750 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Amino Group | N-H bend | 1550 - 1650 |

| Aromatic Ring | C-H out-of-plane bend | 735 - 770 (ortho-substitution) |

| Carbon-Bromine | C-Br stretch | 500 - 650 |

Chiral Analysis and Enantiomeric Excess Determination

As this compound is a chiral molecule, possessing a stereocenter at the alpha-carbon, the separation and quantification of its enantiomers are of paramount importance. Chiral chromatography is the definitive method for determining enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and effective technique for the separation of amino acid enantiomers. chromatographytoday.com The separation is achieved using a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Several classes of CSPs are suitable for resolving underivatized or derivatized amino acids: ankara.edu.tr

Pirkle-type (Brush-type) Phases: These CSPs rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.

Polysaccharide-based Phases: Derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support are broadly applicable for a wide range of chiral compounds, including N-derivatized amino acids. yakhak.org

Macrocyclic Glycopeptide Phases: CSPs like those based on teicoplanin (e.g., CHIROBIOTIC T) are particularly effective for separating underivatized amino acids in polar organic or reversed-phase modes. sigmaaldrich.comsigmaaldrich.com

Crown Ether Phases: These are especially well-suited for resolving primary amino compounds, like underivatized amino acids, by forming inclusion complexes with the protonated amino group. chromatographyonline.commdpi.com

Mobile phase composition, including the type of organic modifier (e.g., methanol, ethanol, acetonitrile) and the presence of acidic or basic additives, is a critical parameter that must be optimized to achieve baseline separation. ankara.edu.tr

Table 4: Common Chiral Stationary Phases (CSPs) for Amino Acid Separation by HPLC

| CSP Class | Chiral Selector Example | Typical Mobile Phase | Interaction Mechanism |

| Polysaccharide | Cellulose or Amylose Phenylcarbamates | Hexane/Alcohol | Hydrogen bonding, π-π interactions, steric hindrance |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Methanol/Acetonitrile +/- Acid/Base | Hydrogen bonding, ionic interactions, inclusion |

| Crown Ether | (18-Crown-6)-tetracarboxylic acid | Methanol/Water + Acid (e.g., HClO₄) | Host-guest inclusion of -NH₃⁺ group |

| Pirkle-type | Dinitrobenzoyl phenylglycine | Hexane/Isopropanol | π-π interactions, dipole stacking, H-bonding |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography offers high resolution and sensitivity for chiral analysis but requires the conversion of the non-volatile amino acid into a volatile derivative prior to analysis. sigmaaldrich.com This derivatization is typically a two-step process that must not cause racemization of the chiral center. sigmaaldrich.com

Esterification: The carboxylic acid group is converted to an ester (e.g., methyl, ethyl, or isopropyl ester) by reacting the amino acid with an alcohol under acidic conditions.

Acylation: The amino group (and any other active hydrogens) is acylated, often using a fluorinated anhydride (B1165640) like trifluoroacetic anhydride (TFAA) or heptafluorobutyl chloroformate (HFBCF), to increase volatility and improve chromatographic peak shape. sigmaaldrich.comnih.govresearchgate.net

The resulting volatile diastereomers are then separated on a capillary column coated with a chiral stationary phase. Commonly used phases for amino acid derivatives include those based on cyclodextrins or amino acid derivatives, such as Chirasil-Val. chromtech.comnih.govnih.gov Chirasil-L-Val and Chirasil-D-Val phases are available, allowing for the reversal of the enantiomer elution order, which is advantageous for accurately quantifying a trace enantiomeric impurity. chromtech.com

Table 5: Typical Derivatization and GC Conditions for Chiral Amino Acid Analysis

| Step | Reagents | Purpose |

| Derivatization | ||

| 1. Esterification | Isopropanol / HCl | Converts -COOH to -COOCH(CH₃)₂ |

| 2. Acylation | Trifluoroacetic Anhydride (TFAA) | Converts -NH₂ to -NHCOCF₃ |

| GC Analysis | ||

| Chiral Stationary Phase | Chirasil-L-Val | Enantioselective separation |

| Carrier Gas | Helium or Hydrogen | Mobile phase |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detection and quantification |

Polarimetry and Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Confirmation

The determination of the absolute configuration of chiral molecules such as this compound is critical in pharmaceutical and chemical research. Polarimetry and Electronic Circular Dichroism (ECD) spectroscopy are powerful, non-destructive chiroptical techniques used for this purpose.

Polarimetry measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of an enantiomer. For a given enantiomer of a 2-aminophenylacetic acid derivative, one will be dextrorotatory (+) and the other levorotatory (-). While polarimetry can distinguish between enantiomers and measure enantiomeric purity, it generally cannot be used to assign the absolute configuration (R or S) without reference to a standard of known configuration.

Electronic Circular Dichroism (ECD) spectroscopy provides more definitive information for assigning the absolute configuration. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, a plot of differential absorption (Δε) versus wavelength, is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. This spectrum, often referred to as a "fingerprint" of the enantiomer, can be compared with theoretical spectra calculated using quantum chemical methods. A strong correlation between the experimental ECD spectrum of an isolated enantiomer and the calculated spectrum for a specific configuration (e.g., the R-isomer) allows for the unambiguous assignment of its absolute configuration. mdpi.com This approach is a primary method for determining the absolute configuration of chiral molecules when single crystals for X-ray crystallography are not available.

| Technique | Parameter Measured | Application for this compound |

| Polarimetry | Specific Rotation ([α]) | Differentiates between enantiomers (+/-), confirms optical activity, and can be used to determine enantiomeric excess. |

| ECD Spectroscopy | Differential Molar Absorptivity (Δε) | Provides a characteristic spectrum that, when compared with theoretical calculations, allows for the unambiguous assignment of the absolute configuration (R/S). |

X-ray Crystallography for Definitive Structure Determination and Absolute Configuration Assignment

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and stereochemistry. For chiral molecules like this compound, single-crystal X-ray diffraction (SC-XRD) offers the most definitive assignment of its absolute configuration.

The technique involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to generate an electron density map, from which the exact position of each atom in the crystal lattice can be determined. When using anomalous dispersion, the absolute configuration of a chiral molecule can be established with high confidence.

| Parameter | Value for 2-(2-Bromophenyl)acetic acid nih.gov |

| Chemical Formula | C₈H₇BrO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.9732 (5) |

| b (Å) | 5.9114 (3) |

| c (Å) | 15.8489 (7) |

| β (°) | 99.529 (5) |

| Volume (ų) | 829.09 (7) |

| Key Feature | The carboxyl group is twisted by 76.2 (3)° from the benzene (B151609) ring plane. |

Advanced Chromatographic Techniques for Purity Assessment and Isomeric Separation

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the purity assessment and enantiomeric separation of this compound. phenomenex.com Given its chiral nature, separating the R- and S-enantiomers is crucial, as they may exhibit different biological activities.

Isomeric Separation: Chiral HPLC is the most effective method for resolving enantiomers. phenomenex.com This is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For amino acid derivatives, several types of CSPs are effective:

Pirkle-type or Brush-type CSPs: The (R,R) Whelk-O1 column is a broadly applicable CSP that has shown good resolution for separating the enantiomers of related compounds like β-amino-β-(4-bromophenyl) propionic acid. tsijournals.com

Macrocyclic Glycopeptide-based CSPs: Columns based on selectors like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly successful for resolving underivatized amino acids and their derivatives. sigmaaldrich.com They are compatible with a range of mobile phases, making them versatile. sigmaaldrich.com

Polysaccharide-based CSPs: Derivatives of cellulose or amylose coated on a silica support are also widely used for chiral separations.

The choice of mobile phase is critical for achieving separation. Normal-phase systems (e.g., n-hexane, ethanol, and an acidic modifier like trifluoroacetic acid) or reversed-phase systems can be employed, depending on the CSP and the specific derivative. tsijournals.com Method development involves optimizing the mobile phase composition, flow rate, and column temperature to maximize resolution between the enantiomeric peaks. tsijournals.com

Purity Assessment: HPLC coupled with detectors like UV-Vis or Mass Spectrometry (MS) is the standard for assessing the chemical purity of this compound. The method can separate the main compound from starting materials, by-products, and degradation products. Coupling ion chromatography with mass spectrometry (IC-MS) can be a powerful strategy for analyzing small organic acids and identifying co-eluting impurities that might be missed by UV detection alone. nih.gov Method validation ensures that the analytical procedure is accurate, precise, and robust for quantifying the purity and the enantiomeric excess of the final product.

| Technique | Stationary Phase Example | Mobile Phase Example tsijournals.com | Application |

| Chiral HPLC | (R,R) Whelk-O1 | n-Hexane:Ethanol:Trifluoroacetic Acid | Separation and quantification of R- and S-enantiomers. |

| Reversed-Phase HPLC-UV/MS | C18 (Octadecylsilane) | Acetonitrile/Water with formic acid | Determination of chemical purity; detection and quantification of process-related impurities. |

Computational and Theoretical Studies of 2 Amino 2 2 Bromophenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the electronic structure of 2-Amino-2-(2-bromophenyl)acetic acid. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to predicting the chemical reactivity of this compound. The HOMO energy level indicates the ability of the molecule to donate electrons, while the LUMO energy level signifies its capacity to accept electrons. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For a molecule with amino and carboxylic acid groups, the HOMO is often localized around the electron-rich amino group and the phenyl ring, while the LUMO may be distributed over the electron-deficient carboxylic acid group.

The electronic density distribution map illustrates the charge distribution across the molecule. In this compound, the electronegative bromine, oxygen, and nitrogen atoms would create regions of negative electrostatic potential, while the hydrogen atoms and parts of the carbon skeleton would exhibit positive potential. This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding.

Quantum chemical methods can accurately predict various spectroscopic properties, which are invaluable for structural elucidation.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus. For amino acids, the chemical shifts of alpha-carbon (Cα) and alpha-hydrogen (Hα) are particularly sensitive to the molecular conformation. psu.edu Comparing calculated shifts with experimental data helps confirm the molecular structure.

| Predicted ¹H NMR Chemical Shifts (Illustrative) | |

| Proton Type | Predicted Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 |

| Aromatic (Phenyl Ring) | 7.0 - 7.8 |

| Alpha-Hydrogen (-CH) | 3.5 - 4.5 |

| Amino (-NH₂) | 1.0 - 3.0 |

IR Frequencies: Calculations of vibrational frequencies can generate a theoretical Infrared (IR) spectrum. This helps in assigning the absorption bands observed in an experimental spectrum to specific molecular vibrations, such as the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, C=O stretch of the carbonyl, and various vibrations of the phenyl ring.

| Predicted IR Frequencies (Illustrative) | |

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 |

| N-H Stretch (Amino Group) | 3400 - 3250 |

| C=O Stretch (Carboxylic Acid) | 1760 - 1690 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

UV-Vis Absorption: Time-dependent density functional theory (TD-DFT) is used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. The predicted λmax values correspond to transitions between molecular orbitals, often π → π* transitions within the bromophenyl ring.

Theoretical calculations are instrumental in studying the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. Analysis of the transition state structure and its vibrational frequencies can confirm the nature of the reaction pathway and allow for the calculation of activation energies, which determine the reaction rate. For instance, the mechanism of amide bond formation involving the amino group could be elucidated through these methods.

Molecular Dynamics Simulations for Conformational Analysis and Tautomerism

While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, providing insights into conformational flexibility and the existence of different tautomers. fu-berlin.demdpi.com

For this compound, MD simulations can explore the rotational freedom around its single bonds, revealing the most stable conformations in different environments. researchgate.net Furthermore, amino acids can exist as zwitterions, where the amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻). MD simulations can help understand the equilibrium between the neutral form and the zwitterionic tautomer, which is often influenced by the surrounding solvent. wikipedia.org

Solvent Effects on the Structure and Reactivity of this compound

The properties and behavior of this compound can be significantly influenced by the solvent. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation. These models can predict how the polarity of the solvent affects conformational preferences, the stability of tautomers (especially the zwitterion), and the rates of chemical reactions by stabilizing or destabilizing reactants, products, and transition states. researchgate.net

Molecular Docking Studies and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netmdpi.com These studies are fundamental in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target. nih.govresearchgate.net

For this compound, docking studies could be performed to predict its interaction with various enzymes or receptors. The results of a docking simulation are typically ranked by a scoring function that estimates the binding energy. Analysis of the best-scoring poses can reveal key intermolecular interactions, such as:

Hydrogen bonds: between the amino and carboxyl groups of the ligand and polar amino acid residues in the protein's active site.

π-π stacking: involving the phenyl ring of the ligand and aromatic residues like tyrosine or phenylalanine in the protein.

Halogen bonds: involving the bromine atom.

Studies on similar compounds, such as 2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid, have identified potential hydrogen bonds with residues like Gln215 and π–π interactions with Tyr201 in collagenase binding sites. Such predictions are crucial for understanding the molecule's potential biological activity and for guiding the design of more potent analogs.

| Illustrative Molecular Docking Results | |||

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Enzyme X | -7.5 | ARG 120, ASP 121 | Hydrogen Bond, Salt Bridge |

| Receptor Y | -6.8 | PHE 250, TRP 300 | π-π Stacking |

| Protein Z | -7.1 | LYS 88 | Hydrogen Bond |

Biological and Biomedical Research Applications of 2 Amino 2 2 Bromophenyl Acetic Acid Derivatives

Investigation of Enzyme Inhibition Profiles of Analogues Derived from 2-Amino-2-(2-bromophenyl)acetic acid

The structural framework of this compound derivatives makes them promising candidates for enzyme inhibitors. Research in this area has explored their potential to selectively target enzymes involved in inflammation and cell proliferation.

One area of investigation has been the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. A related compound, 2-(4-{[(4-bromoanilino)carbonyl]amino}phenyl)acetic acid, has been associated with the inhibition of cyclooxygenase-2 (COX-2) evitachem.com. Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors evitachem.com. While this compound is not a direct derivative of this compound, its activity suggests that the bromophenyl moiety can be incorporated into structures that effectively inhibit this enzyme.

Furthermore, derivatives of 2-aminothiazole, which can be synthesized from precursors containing a bromophenyl group, have been investigated as kinase inhibitors. For instance, certain 1,3,4-thiadiazine derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), BRAFV600E, and Epidermal Growth Factor Receptor (EGFR), all of which are crucial targets in cancer therapy aun.edu.eg.

Data on the enzyme inhibition profiles of specific this compound derivatives is still emerging in the scientific literature.

Receptor Binding Studies and Pharmacological Characterization of Modified Derivatives

Currently, there is limited publicly available research specifically detailing the receptor binding profiles of derivatives of this compound. Pharmacological characterization often begins with broader phenotypic screening, and detailed receptor binding studies are typically conducted on lead compounds that show promising activity in these initial assays. The development of novel derivatives may lead to future investigations into their interactions with specific receptor targets.

Exploration of Antimicrobial (Antiviral, Antibacterial, Antifungal) Activities

The antimicrobial potential of heterocyclic compounds derived from precursors containing a 2-bromophenyl group has been a subject of significant interest. These studies highlight the contribution of the bromophenyl moiety to the antimicrobial efficacy of the resulting molecules.

Antibacterial Activity:

Thiazole derivatives synthesized from 2-amino-4-(4-bromophenyl)-1,3-thiazole have demonstrated moderate antibacterial activity. Specifically, certain derivatives showed efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis researchgate.net. Another study on 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates reported moderate antimicrobial effects against Pseudomonas aeruginosa health-man.com.ua. The minimum inhibitory concentration (MIC) values for a related compound, 2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid, have been determined against several pathogenic bacteria, indicating a broad spectrum of activity .

| Derivative Type | Bacterial Strain | Activity | Reference |

| Thiazole | Staphylococcus aureus | Moderate | researchgate.net |

| Thiazole | Bacillus subtilis | Moderate | researchgate.net |

| Triazole | Pseudomonas aeruginosa | Moderate | health-man.com.ua |

| 2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid | Staphylococcus aureus | MIC: 32 µg/mL | |

| 2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid | Escherichia coli | MIC: 64 µg/mL | |

| 2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid | Pseudomonas aeruginosa | MIC: 128 µg/mL |

Antifungal Activity:

The antifungal properties of bromophenyl-containing heterocyclic derivatives have also been explored. Thiazole derivatives have shown notable antifungal activity against Candida albicans and Candida glabrata researchgate.net. Similarly, certain 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates were identified as the most active compounds with antifungal effects in a study health-man.com.ua.

| Derivative Type | Fungal Strain | Activity | Reference |

| Thiazole | Candida albicans | Distinguished | researchgate.net |

| Thiazole | Candida glabrata | Distinguished | researchgate.net |

| Triazole | Candida albicans | Active | health-man.com.ua |

Antiviral Activity:

There is currently a lack of specific research on the antiviral activities of derivatives of this compound in the available scientific literature.

Anticancer and Cytotoxicity Investigations of Novel Analogues

The evaluation of this compound derivatives and related compounds for their anticancer and cytotoxic effects has yielded promising results against various cancer cell lines.

A study on 2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid demonstrated significant cytotoxic effects against the human breast cancer cell line MCF-7, with a reported IC50 value of approximately 168.78 µM . This compound was also shown to exhibit cytotoxic effects against the colorectal carcinoma cell line HCT-116 . Further investigations into thiourea (B124793) derivatives bearing a 4-bromophenyl group showed anti-proliferative action against colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140) cell lines mdpi.com. For instance, the 4-bromo-derivative displayed an IC50 of 14.74 ± 1.5 µM against CaCo-2 cells mdpi.com.

Additionally, 1,3,4-thiadiazin-3-ium bromides containing a 5-(4-bromophenyl) moiety have shown good antiproliferative activity against a panel of four cancer cell lines, with GI50 values ranging from 38 nM to 66 nM aun.edu.eg.

| Derivative/Related Compound | Cancer Cell Line | IC50/GI50 Value | Reference |

| 2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid | MCF-7 (Breast) | ~168.78 µM | |

| 4-Bromophenyl thiourea derivative | CaCo-2 (Colorectal) | 14.74 ± 1.5 µM | mdpi.com |

| 5-(4-Bromophenyl)-1,3,4-thiadiazin-3-ium bromide | Various | 38 nM - 66 nM | aun.edu.eg |

Neuropharmacological Studies and Central Nervous System Activity Profiling of Derivatives

At present, there is a notable absence of published research focusing on the neuropharmacological properties and central nervous system activity of derivatives specifically synthesized from this compound. This remains an unexplored area with potential for future investigation.

Mechanistic Studies of Observed Biological Activities

Understanding the mechanism of action is crucial for the development of therapeutic agents. For derivatives of bromophenyl-containing compounds, some mechanistic insights into their biological activities have been reported.

In the context of anticancer activity, 2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid has been shown to induce apoptosis in MCF-7 cells . Flow cytometry analysis revealed an increase in the population of late apoptotic cells after treatment with the compound . Furthermore, this compound was found to cause cell cycle arrest at the G1 phase, thereby inhibiting the proliferation of cancer cells . Halogen-containing thiourea derivatives have also demonstrated pro-apoptotic properties in CaCo-2 cell lines mdpi.com.

The anti-inflammatory effects of related compounds are believed to be mediated through the inhibition of COX enzymes, which reduces the production of pro-inflammatory prostaglandins evitachem.com.

While these studies provide initial mechanistic clues, further detailed investigations are required to fully elucidate the molecular pathways through which derivatives of this compound exert their various biological effects.

Future Research Directions and Emerging Trends

Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Design and Synthesis Planning

The future of designing and synthesizing molecules like 2-Amino-2-(2-bromophenyl)acetic acid is intrinsically linked with the evolution of artificial intelligence (AI) and machine learning (ML). mdpi.commdpi.com These computational tools are set to revolutionize the traditional, often lengthy, processes of chemical discovery. nih.govresearchgate.net

Table 1: AI/ML Applications in Chemical Research

| Application Area | AI/ML Contribution | Potential Impact on this compound |

|---|---|---|

| Drug Design | Predicts bioactivity, toxicity, and pharmacokinetic profiles. Generates novel molecular structures with desired properties. mdpi.commdpi.com | Rapid identification of derivatives with high therapeutic potential. |

| Synthesis Planning | Develops retrosynthetic pathways and predicts reaction outcomes. nih.govsemanticscholar.org | Optimization of synthesis routes for efficiency and yield. |

| Reaction Optimization | Identifies optimal reaction conditions (temperature, catalysts, solvents) from large datasets. researchgate.net | Maximizes yield and purity while minimizing resource consumption. |

| Automated Synthesis | Couples synthesis planning software with robotic platforms for automated execution. nih.gov | Enables high-throughput synthesis and testing of derivatives. |

Development of Sustainable and Economically Viable Synthesis Approaches

A significant future trend in chemical manufacturing is the adoption of green chemistry principles to create more sustainable and economical processes. mdpi.comnih.gov Research into the synthesis of this compound is expected to focus on minimizing environmental impact and reducing costs.

Key areas of development include: